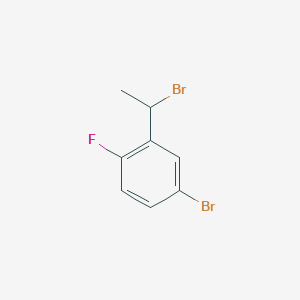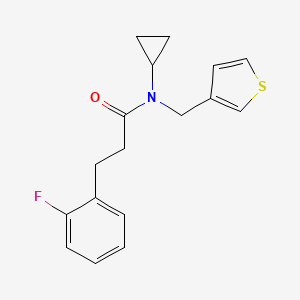![molecular formula C14H11ClFNO B2668307 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol CAS No. 917470-82-7](/img/structure/B2668307.png)
4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The molecular formula of this compound is C14H11ClFNO .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular weight of “this compound” is 263.7 . The compound has been characterized using various techniques such as FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .Chemical Reactions Analysis
The Schiff base ligand “this compound” has been used to synthesize a series of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes were formed in a methanolic medium .Physical and Chemical Properties Analysis
The compound is brown in color and has a melting point greater than 350°C . The molar conductance of the compound is 16 Ohm−1·cm2·mol−1 .科学的研究の応用
Fluorescence Detection
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol exhibits aggregation-induced emission (AIE) characteristics and has been applied for the fluorescence turn-on detection of cysteine (Cys) over homocysteine and glutathione. This application leverages the compound's excited-state intramolecular proton transfer (ESIPT) and AIE properties for high sensitivity and selectivity in Cys detection, including in serum samples (Liu et al., 2015).
Corrosion Inhibition
Research on similar Schiff base ligands has demonstrated their effectiveness as corrosion inhibitors on mild steel surfaces in acidic solutions. These studies highlight the Schiff bases' potential in imparting high resistance against electron flow across metal-electrolyte interfaces, indicating a significant application in protecting metals from corrosion. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form protective films on metal surfaces, with their performance analyzed through various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Elemike et al., 2017).
Antioxidant Potential
A study on (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, a compound structurally related to 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol, explored its potential as an antioxidant. The compound's antioxidant capabilities were evaluated through DPPH radical method, assessing its absorbance properties and providing insights into its applicability as a potential antioxidant agent (Sen et al., 2017).
Metal Ion Detection
The development of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which include compounds structurally similar to this compound, has shown significant applications in detecting metal ions like Zn^2+ and Cd^2+. These compounds exhibit specific chelation properties and fluorescence responses to metal ions, indicating their potential in environmental monitoring and analytical chemistry applications (Hong et al., 2012).
作用機序
将来の方向性
The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria . Therefore, future research could focus on exploring the potential of these compounds as therapeutic agents for the treatment of bacterial infections. Additionally, the Schiff base ligand and its complexes could be investigated for other biological activities, such as antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities .
特性
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIUCONSZHFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)



![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide](/img/structure/B2668233.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2668236.png)

![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2668239.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)
![(1R,2R,6S,7S)-4,9-diazatricyclo[5.3.0.0,2,6]decane dihydrochloride](/img/structure/B2668246.png)
